molecular formula C15H15BrO B13070645 [(2-Bromo-1-phenylethoxy)methyl]benzene

[(2-Bromo-1-phenylethoxy)methyl]benzene

Cat. No.: B13070645
M. Wt: 291.18 g/mol
InChI Key: CYABZTRBAPHWND-UHFFFAOYSA-N
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Description

[(2-Bromo-1-phenylethoxy)methyl]benzene is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol . It is a brominated derivative of benzene, characterized by the presence of a bromo group and a phenylethoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2-Bromo-1-phenylethoxy)methyl]benzene can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromo-1-phenylethanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[(2-Bromo-1-phenylethoxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Phenylethoxy derivatives.

    Oxidation: Benzoic acid derivatives.

    Reduction: Phenylethoxybenzene.

Scientific Research Applications

[(2-Bromo-1-phenylethoxy)methyl]benzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of [(2-Bromo-1-phenylethoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromo group can participate in electrophilic aromatic substitution reactions, while the phenylethoxy group can engage in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Bromo-1-phenylethoxy)methyl]benzene is unique due to the combination of its bromo and phenylethoxy groups, which confer distinct reactivity and interaction profiles compared to its simpler analogs. This makes it valuable in specific synthetic and research applications where these properties are advantageous .

Properties

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

(2-bromo-1-phenylethoxy)methylbenzene

InChI

InChI=1S/C15H15BrO/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2

InChI Key

CYABZTRBAPHWND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(CBr)C2=CC=CC=C2

Origin of Product

United States

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